2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine
Description
Properties
IUPAC Name |
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c1-6-8(13(14)15)9(12-11-6)16-7-4-2-3-5-10-7/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKDMPIVTPKSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)SC2=CC=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring through a sulfanyl linkage. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with a pyridine derivative under conditions that promote the formation of the sulfanyl bond. This can be achieved using reagents such as thiols or disulfides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Catalysts may also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole or pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing the pyrazole moiety, including 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine .
Key Findings:
- A study demonstrated that derivatives of pyrazoles exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The efficacy was evaluated using the disc diffusion method, revealing promising results for various synthesized compounds with similar structures .
- Another research indicated that compounds with a sulfonamide group, which includes derivatives of pyridine and pyrazole, showed potent activity against both bacterial and fungal strains, suggesting that the inclusion of the pyrazole ring enhances antimicrobial efficacy .
Anticancer Properties
The anticancer potential of This compound has been explored through various in vitro studies.
Research Insights:
- Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Specific IC50 values have been reported for various cancer cell lines, such as:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Effects
The structural characteristics of This compound imply potential anti-inflammatory properties.
Mechanism of Action:
- It is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This mechanism is common among many pyrazole derivatives, which have been shown to modulate inflammatory responses in various experimental models .
Enzyme Inhibition
Research has also highlighted the enzyme inhibition capabilities of compounds related to This compound .
Notable Studies:
- A class of pyridine-based sulfonamides has been developed, demonstrating significant enzyme inhibition characteristics against various targets, including Hsp90α protein and other enzymes involved in disease pathways. The incorporation of pyrazole into these structures appears to enhance their binding affinity and selectivity .
Mechanism of Action
The mechanism of action of 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form disulfide bonds with thiol-containing proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Sulfanyl-Containing Analogues
Key Observations:
- Electronic Effects: The nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methyl in triazole derivatives ). This may increase reactivity in nucleophilic substitution or charge-transfer interactions.
- Sulfur Oxidation State: Unlike lansoprazole’s sulfonyl/sulfinyl groups , the sulfanyl (–S–) group in the target compound is less oxidized, reducing acidity (pKa ~10–12 vs. sulfonyl’s ~1–2) and altering redox stability.
- Hydrogen Bonding: The nitro group acts as a strong hydrogen-bond acceptor, whereas indole-containing oxadiazoles exhibit dual donor/acceptor capacity due to –NH groups.
Table 2: Enzyme Inhibitory Activity of Selected Sulfanyl Derivatives
Analysis:
- However, structural analogs like oxadiazole-acetamides demonstrate that sulfanyl-linked heterocycles can exhibit potent enzyme inhibition. The nitro group in the target may enhance binding to enzymes with polar active sites (e.g., oxidoreductases).
- Lansoprazole derivatives , with similar pyridine cores but oxidized sulfur, target proton pumps via covalent binding—a mechanism less likely for the sulfanyl group.
Biological Activity
The compound 2-[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfanyl]pyridine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyridine ring linked to a pyrazole moiety that contains a nitro and sulfanyl group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity
- Anticancer Activity
-
Mechanism of Action
- The mechanism by which these compounds exert their effects may involve the modulation of specific molecular targets such as enzymes or receptors. The presence of functional groups like nitro and sulfanyl can enhance binding affinity to these targets .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | 0.25 |
| 5a | E. coli | 0.30 | 0.35 |
| 7b | Pseudomonas aeruginosa | 0.20 | 0.22 |
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 4 | MCF7 | 3.79 |
| 5 | HepG2 | 17.82 |
| 6 | A549 | 26.00 |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives, revealing that compound 7b had the most potent activity with MIC values as low as against Staphylococcus aureus .
- Cytotoxicity in Cancer Research : Another investigation into the cytotoxic properties of pyrazole derivatives found significant activity against HepG2 and MCF7 cell lines, with IC50 values indicating effective growth inhibition .
Q & A
Q. What steps ensure reproducibility in synthetic yields across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
